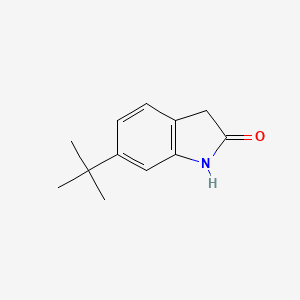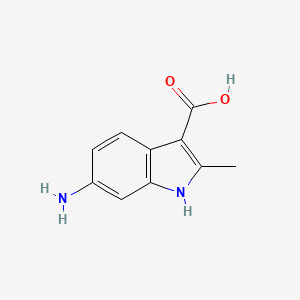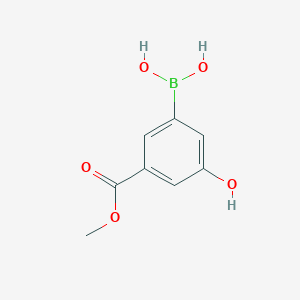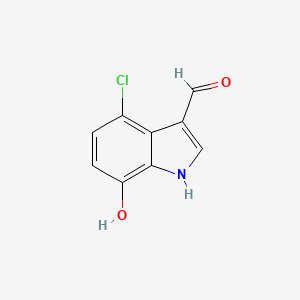
6-(tert-Butyl)indolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(tert-Butyl)indolin-2-one is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of a tert-butyl group to the indolin-2-one structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)indolin-2-one can be achieved through several methods. One common approach involves the radical coupling of indolin-2-ones with tert-butylhydroperoxy radicals, which affords 3-(tert-butylperoxy)indolin-2-one intermediates. These intermediates can be further transformed into indoline-2,3-diones under air . Another method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are used under reflux conditions in methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free routes and efficient catalysts is preferred to minimize environmental impact and production costs .
化学反応の分析
Types of Reactions
6-(tert-Butyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indoline-2,3-diones.
Reduction: Reduction reactions can convert the compound into different indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: tert-Butylhydroperoxy radicals are used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens and nitro groups are used under acidic or basic conditions.
Major Products Formed
Oxidation: Indoline-2,3-diones.
Reduction: Various reduced indole derivatives.
Substitution: Substituted indole compounds with different functional groups.
科学的研究の応用
6-(tert-Butyl)indolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its antiproliferative and apoptotic activities against cancer cells.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-(tert-Butyl)indolin-2-one involves its interaction with specific molecular targets and pathways:
類似化合物との比較
6-(tert-Butyl)indolin-2-one can be compared with other indole derivatives:
特性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC名 |
6-tert-butyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)9-5-4-8-6-11(14)13-10(8)7-9/h4-5,7H,6H2,1-3H3,(H,13,14) |
InChIキー |
HUVCAULALLVOHV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(CC(=O)N2)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(1-Phenylethyl)azetidin-3-yl]methanol](/img/structure/B11904402.png)



![4-Chloro-1-cyclopropyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11904431.png)

![5-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11904445.png)
![3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B11904449.png)




